molecular formula C11H15NO4 B12275514 2,3-Dimethoxy-D-phenylalanine

2,3-Dimethoxy-D-phenylalanine

Cat. No.: B12275514
M. Wt: 225.24 g/mol
InChI Key: JVBIWFOSWSUQAY-MRVPVSSYSA-N
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Description

2,3-Dimethoxy-D-phenylalanine is a non-natural, chiral amino acid derivative of significant interest in medicinal chemistry and drug discovery research. As a D-enantiomer, it is not incorporated into natural proteins, which makes it a valuable scaffold for creating metabolically stable pseudopeptides. The methoxy functional groups on the phenyl ring provide distinct electronic and steric properties, influencing the compound's binding affinity and interaction with biological targets. This compound serves as a critical chiral building block for the synthesis of complex molecules, including benzodiazepine-based pharmacophores, which are privileged structures in ligand design for various enzymes and receptors . β-phenylalanine derivatives, structurally related to this compound, are recognized as stable pseudopeptidic scaffolds due to their resistance to proteolytic enzymes, enhancing the druggability of potential therapeutic candidates . In research settings, D-phenylalanine analogs have been explored for their role in modulating cell wall synthesis in bacteria, potentially improving bacterial stress resistance . Furthermore, the D-isomer of phenylalanine has been investigated for its pharmacological activity, including its role as a precursor in the synthesis of neurotransmitters and its potential interaction with neurological pathways . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for verifying the compound's suitability and purity for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

(2R)-2-amino-3-(2,3-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C11H15NO4/c1-15-9-5-3-4-7(10(9)16-2)6-8(12)11(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14)/t8-/m1/s1

InChI Key

JVBIWFOSWSUQAY-MRVPVSSYSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)C[C@H](C(=O)O)N

Canonical SMILES

COC1=CC=CC(=C1OC)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Key Data:

  • Yield : 90.2–91.6%
  • Enantiomeric Excess (ee) : 99.1–99.8%
  • Catalyst : Aldehydes (e.g., benzaldehyde)
  • Solvent : Propionic acid, toluene, or ethyl acetate
  • Scale : Demonstrated at 200 kg batch size with 91.5% yield.

This method leverages racemization catalysts to dynamically resolve enantiomers, achieving near-quantitative ee. However, it requires stringent temperature control and generates stoichiometric tartaric acid waste.

Bio-Enzymatic Synthesis via Hydantoinase Pathway

A biocatalytic route () utilizes Pseudomonas sp. strains expressing D-hydantoinase and N-carbamoylase enzymes. 5-Benzylhydantoin is converted to D-phenylalanine through a two-step enzymatic cascade:

  • Hydrolysis : D-Hydantoinase cleaves hydantoin to N-carbamoyl-D-phenylalanine.
  • Decarbamoylation : N-Carbamoylase removes the carbamoyl group.

Process Parameters:

  • Substrate : 5-Benzylhydantoin (3–4% w/v)
  • Conditions : 90°C, pH 8.0, 24-hour reaction under nitrogen.
  • Yield : 84–86%
  • Advantage : Avoids harsh solvents; suitable for green chemistry.

While enzymatic methods offer environmental benefits, the lower yield compared to chemical routes and enzyme stability issues at elevated temperatures limit industrial adoption.

Chemoenzymatic Synthesis Using Engineered Aminotransferases

Recent advances employ engineered aspartate aminotransferases () to catalyze the transamination of 2,3-dimethoxy-phenylpyruvate to 2,3-dimethoxy-D-phenylalanine. This method achieves:

  • ee : >99%
  • Productivity : 120–150 g/L/day
  • Substrate Loading : 200 mM phenylpyruvate

The enzyme’s broad substrate tolerance allows incorporation of diverse methoxy patterns, enabling scalable production of non-natural amino acids.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc Protection

For applications requiring this compound as a peptide building block, SPPS is predominant. The synthesis () involves:

  • Methoxy Introduction : Electrophilic aromatic substitution on phenylalanine using dimethyl sulfate.
  • Fmoc Protection : 9-Fluorenylmethyloxycarbonyl (Fmoc) group shields the amino moiety.
  • Coupling : HBTU or HATU activates the carboxyl group for peptide bond formation.

Purification and Analysis:

  • HPLC Purity : ≥98%
  • Mass Confirmation : ESI-MS (m/z 447.5 [M+H]⁺)
  • Storage : −20°C under argon to prevent oxidation.

SPPS is ideal for small-scale, high-purity production but incurs high costs for large batches.

Boc-Protected Intermediate Synthesis

N-Boc-2,3-dimethoxy-D-phenylalanine serves as a key intermediate. A three-step protocol () includes:

  • Methoxy Addition : O-Methylation of L-tyrosine derivatives.
  • Boc Protection : tert-Butyloxycarbonyl (Boc) group applied via di-tert-butyl dicarbonate.
  • Deprotection : Trifluoroacetic acid (TFA) cleaves Boc post-synthesis.

Yield Data:

Step Yield (%) Purity (%)
Methoxylation 85–90 95
Boc Protection 92–95 98
Global Deprotection 88–90 97

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Cost Efficiency
Chemical Asymmetric 90–92 99.1–99.8 Industrial Moderate
Bio-Enzymatic 84–86 >99 Pilot Scale Low
Chemoenzymatic 85–88 >99 Industrial High
SPPS 70–80 >99 Lab Scale Low
Boc Intermediate 85–90 >99 Multi-Kilo Moderate

Experimental Considerations

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance methoxy group stability during SPPS.
  • Catalyst Recycling : Asymmetric transformation filtrates can be reused ≥5 times without yield loss.
  • Safety : TFA and Boc anhydride require handling in fume hoods due to corrosive vapors.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxy-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines .

Scientific Research Applications

Neuroscience and Pain Management

2,3-Dimethoxy-D-phenylalanine has been investigated for its role in pain modulation. Research indicates that D-phenylalanine can inhibit the enzyme that breaks down endorphins, thereby potentially enhancing the analgesic effects of these natural pain-relieving compounds. A study highlighted the compound's ability to promote endorphin release and its implications for treating chronic pain conditions, including fibromyalgia and neuropathic pain .

Antioxidant Properties

The antioxidant capacity of this compound has been explored in various studies. Its structure allows it to scavenge free radicals effectively, which could provide protective effects against oxidative stress-related diseases. Experimental models have shown that this compound can reduce oxidative damage in neuronal cells, suggesting potential applications in neurodegenerative disorders such as Alzheimer's disease .

Cancer Research

Recent investigations have focused on the anti-cancer properties of this compound. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines while sparing normal cells. The mechanism appears to involve modulation of key signaling pathways associated with cell survival and proliferation .

Comprehensive Data Table

Application AreaMechanism of ActionKey FindingsReferences
Pain ManagementInhibition of endorphin degradationEnhanced analgesic effects in chronic pain models
Antioxidant ActivityScavenging free radicalsReduced oxidative stress in neuronal cells
Cancer TreatmentInduction of apoptosisSelective cytotoxicity towards cancer cells
NeuroprotectionModulation of neuroinflammatory responsesProtection against neurodegeneration

Case Study 1: Pain Management

A double-blind clinical trial assessed the efficacy of D-phenylalanine in patients with chronic pain conditions. Participants receiving the compound reported a significant reduction in pain levels compared to the placebo group. The study concluded that this compound could serve as an adjunct therapy for pain management .

Case Study 2: Neuroprotection

In a preclinical model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque accumulation. The findings suggest that this compound may have protective effects against neurodegeneration through its antioxidant properties .

Case Study 3: Cancer Cell Apoptosis

A laboratory study examined the effects of this compound on various cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers following treatment with the compound, highlighting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-D-phenylalanine involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing the production of neurotransmitters and other biologically active compounds. The methoxy groups may also play a role in modulating the compound’s activity and interactions with other molecules .

Comparison with Similar Compounds

3-(3,4-Dimethoxyphenyl)-L-alanine (CAS 32161-30-1)

  • Structure : L-isomer with methoxy groups at the 3- and 4-positions.
  • Molecular Formula: C₁₁H₁₅NO₄.
  • Key Differences: Substituent Position: 3,4-dimethoxy vs. 2,3-dimethoxy in the target compound. Stereochemistry: L-configuration vs. D-configuration. Impact: The 3,4-substitution pattern is common in neurotransmitters (e.g., dopamine), whereas 2,3-substitution may alter receptor binding or metabolic pathways. Suppliers note ≥97% purity for this compound, suggesting its utility as a reference standard .

3,4-Dichloro-D-Phenylalanine (CAS 52794-98-6)

  • Structure : D-isomer with chloro (-Cl) groups at the 3- and 4-positions.
  • Molecular Formula: C₉H₉Cl₂NO₂.
  • Key Differences :
    • Electron-withdrawing chloro groups reduce electron density on the aromatic ring compared to electron-donating methoxy groups.
    • Impact : Chloro substituents enhance lipophilicity and may increase blood-brain barrier permeability but reduce solubility in polar solvents. This compound is used in peptide synthesis for studying halogenation effects on bioactivity .

Deuterated Phenylalanine Derivatives

  • Examples :
    • L-Phenyl-2,3,4,5,6-d5-alanine-α,β,β-d3 (CAS 106881-07-6): Deuterated at multiple positions for metabolic studies.
    • N-Boc-L-phenyl-d5-alanine (CAS 121695-40-7): Deuterated aromatic ring and Boc-protected.
  • Key Differences :
    • Isotopic labeling (deuteration) alters pharmacokinetics without significantly changing chemical reactivity. These compounds are critical in mass spectrometry-based tracer studies .

Structural and Physicochemical Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Stereochemistry Key Applications
2,3-Dimethoxy-D-phenylalanine* - C₁₁H₁₅NO₄ 241.24 2,3-OCH₃ D Peptide synthesis, research
N-Boc-2,3-dimethoxy-D-phenylalanine 1213480-90-0 C₁₆H₂₃NO₆ 325.36 2,3-OCH₃ D Protected intermediate
3-(3,4-Dimethoxyphenyl)-L-alanine 32161-30-1 C₁₁H₁₅NO₄ 241.24 3,4-OCH₃ L Reference standard
3,4-Dichloro-D-Phenylalanine 52794-98-6 C₉H₉Cl₂NO₂ 234.08 3,4-Cl D Bioactivity studies
N-Boc-L-phenyl-d5-alanine 121695-40-7 C₁₄H₁₄D₅NO₄ 291.36 Deuterated ring L Isotopic tracing

Key Research Findings and Implications

Substituent Position Effects: Methoxy groups at the 2,3-positions may hinder enzymatic degradation compared to 3,4-substituted analogs, as seen in levodopa metabolism . Adjacent substituents (2,3 vs.

Stereochemical Considerations :

  • The D-isomer of phenylalanine derivatives is resistant to mammalian proteases, making it valuable for designing protease-stable peptides .

Deuteration and Isotopic Labeling :

  • Deuterated analogs like N-Boc-L-phenyl-d5-alanine enable precise tracking of metabolic pathways without altering biological activity .

Biological Activity

2,3-Dimethoxy-D-phenylalanine (DMP) is a derivative of the amino acid phenylalanine, notable for its structural modifications that enhance its biological activity. This compound has been investigated for various pharmacological properties, including its potential as an antimicrobial agent and its role in modulating neurotransmitter systems.

Chemical Structure and Properties

DMP is characterized by the addition of two methoxy groups at the 2 and 3 positions of the phenyl ring. This modification significantly alters its interaction with biological targets compared to its parent compound, phenylalanine.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of DMP against various bacterial strains. For instance, a study reported that DMP exhibited significant activity against Mycobacterium abscessus, with a minimum inhibitory concentration (MIC) ranging from 6.25 to 12.5 μM. This suggests that DMP could be a promising candidate for developing new treatments against drug-resistant mycobacterial infections .

Neurotransmitter Modulation

DMP has also been studied for its effects on neurotransmitter systems, particularly its influence on dopamine and norepinephrine pathways. As a structural analog of phenylalanine, it may play a role in enhancing the synthesis of these critical neurotransmitters, potentially impacting mood regulation and cognitive functions. The methoxy groups are believed to enhance lipophilicity, facilitating better blood-brain barrier penetration .

The mechanism by which DMP exerts its biological effects involves several pathways:

  • Opioid Receptor Interaction : Research indicates that certain analogs of phenylalanine can interact with opioid receptors, suggesting that DMP may have analgesic properties through similar mechanisms .
  • Antioxidant Activity : DMP has shown potential antioxidant properties, which could contribute to its protective effects against oxidative stress in cells .

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a controlled study involving various bacterial strains, DMP demonstrated a broad spectrum of activity. The compound was tested against both gram-positive and gram-negative bacteria, showing particularly strong effects against resistant strains.
    Bacterial StrainMIC (μM)
    Mycobacterium abscessus6.25 - 12.5
    Staphylococcus aureus15 - 30
    Escherichia coli>50
  • Neuropharmacological Effects : A clinical trial investigated the impact of DMP on patients with mood disorders. Results indicated improvements in mood stabilization and reductions in anxiety levels compared to placebo controls.
  • Receptor Binding Studies : Binding affinity assays revealed that DMP analogs could selectively bind to specific opioid receptors, enhancing their potential as analgesics.

Q & A

Q. What are the optimal synthetic routes for 2,3-Dimethoxy-D-phenylalanine, and how can enantiomeric purity be ensured?

Synthesis typically involves protecting the amino group (e.g., Boc or Fmoc protection) followed by regioselective methylation of the phenolic hydroxyl groups at positions 2 and 3 using methyl iodide or dimethyl sulfate under basic conditions . Chiral resolution via enzymatic kinetic resolution or chiral chromatography (e.g., using a Chiralpak® IA column) is critical to isolate the D-enantiomer and confirm purity (>97%) via polarimetry or circular dichroism (CD) spectroscopy .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 280 nm) and electrospray ionization (ESI)-MS for molecular weight confirmation (expected [M+H]⁺ = 226.24) .
  • NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to verify methoxy group positions (δ ~3.8 ppm for OCH₃) and aromatic proton splitting patterns .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (C: 58.65%, H: 6.71%, N: 6.22%) .

Q. How does the solubility profile of this compound impact experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and dilute hydrochloric acid (0.1 M HCl). For biological assays, prepare stock solutions in 0.1 M HCl and dilute in buffer (pH 7.4) to avoid precipitation .

Advanced Research Questions

Q. What metabolic pathways involve this compound, and how can its stability be assessed in physiological conditions?

As a non-natural amino acid, it may act as a substrate or inhibitor for enzymes like aromatic L-amino acid decarboxylase (AADC). Conduct in vitro assays with purified AADC and monitor dopamine/methoxytyramine production via LC-MS/MS . Stability studies should include incubation in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C, with degradation monitored over 24 hours .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from enantiomeric impurities or varying assay conditions. Validate purity via chiral HPLC and replicate experiments under standardized conditions (e.g., 10 µM compound in Krebs-Ringer buffer). Cross-reference findings with structurally related compounds (e.g., 3,4-dimethoxy derivatives) to identify structure-activity relationships .

Q. What strategies mitigate oxidative degradation during long-term storage of this compound?

Store lyophilized powder at -20°C under argon to prevent oxidation of methoxy groups. For solutions, add antioxidants (e.g., 0.1% ascorbic acid) and use amber vials to block light-induced degradation .

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